

Technical Support Center: Neuropeptide Y (13-36) Stability Guide

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Compound of Interest

Compound Name: Neuropeptide y(13-36)(human, rat)

Cat. No.: B13833579

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Executive Summary

Neuropeptide Y (13-36) (NPY 13-36) is a C-terminal fragment of the native NPY peptide and functions as a selective Y2 receptor agonist.^{[1][2]} While it bypasses the Y1-mediated vasoconstrictive effects associated with the full-length peptide, it retains significant physicochemical vulnerabilities.

Successful experimentation requires mitigating three primary degradation vectors: Methionine oxidation, surface adsorption, and hydrophobic aggregation. This guide provides a self-validating workflow to ensure the structural integrity of your peptide in solution.

Module 1: Reconstitution & Solubility (The Critical First Step)

The Mechanism of Failure

NPY (13-36) is typically supplied as a Trifluoroacetate (TFA) salt. While soluble in water, the peptide contains multiple basic residues (Arg, His), giving it a high isoelectric point (pI > 8.0). Reconstituting directly in basic buffers (like PBS, pH 7.4) can induce immediate micro-precipitation because the pH is closer to the peptide's pI, reducing net charge and repulsive forces.

Validated Protocol

Goal: Create a high-concentration stock solution that remains stable.

- Vial Centrifugation: Before opening, centrifuge the vial at 10,000 x g for 2 minutes. (Lyophilized powder often disperses onto the cap during shipping).
- Solvent Selection:
 - Preferred: Sterile, oxygen-free (degassed) water.
 - Alternative (if hydrophobic): 0.1% Acetic Acid or 10% Acetonitrile in water.
- Dissolution: Add solvent to achieve a stock concentration of 1 mg/mL or higher.
 - Why? High concentrations saturate surface adsorption sites on the vial, leaving more free peptide in solution.
- Mixing: Do NOT vortex. Vortexing introduces air bubbles (oxidation risk) and shear stress. Instead, pipette gently up and down or swirl slowly.

Module 2: Preventing Surface Adsorption (The "Invisible Thief")

The Science

NPY (13-36) is highly "sticky" (adsorptive). In standard polypropylene tubes or borosilicate glass, you can lose up to 50-80% of your peptide to the container walls within 1 hour if the concentration is low (<100 nM). This results in "ghost" data where calculated concentrations do not match actual delivery.

Mitigation Strategy

Container Material	Risk Level	Recommendation
Standard Polypropylene	High	Avoid for storage. Use only for rapid transfer.
Standard Glass	Medium	Avoid. Silanol groups bind cationic peptides.
Siliconized Glass	Low	Excellent for storage.
LoBind / Low-Retention Plastic	Low	Recommended. Use for all aliquots.

Additives (The "Blocker" Method): If your assay permits, add 0.1% BSA (Bovine Serum Albumin) or 0.05% Tween-20 to your working buffers. These agents coat the plastic surface, preventing NPY from sticking.

Module 3: Chemical Stability (Oxidation & Proteolysis)

The Methionine Vulnerability

NPY (13-36) contains a Methionine residue (Met17 in full sequence, Met5 in this fragment). Methionine is highly susceptible to oxidation, forming Methionine Sulfoxide.

- Consequence: Oxidation adds an oxygen atom (+16 Da mass shift), altering the peptide's polarity and potentially reducing Y2 receptor binding affinity.
- Prevention:
 - Use degassed buffers (purge with Nitrogen or Argon).
 - Overlay stock vials with Argon gas before closing.
 - Avoid repeated opening of the vial.

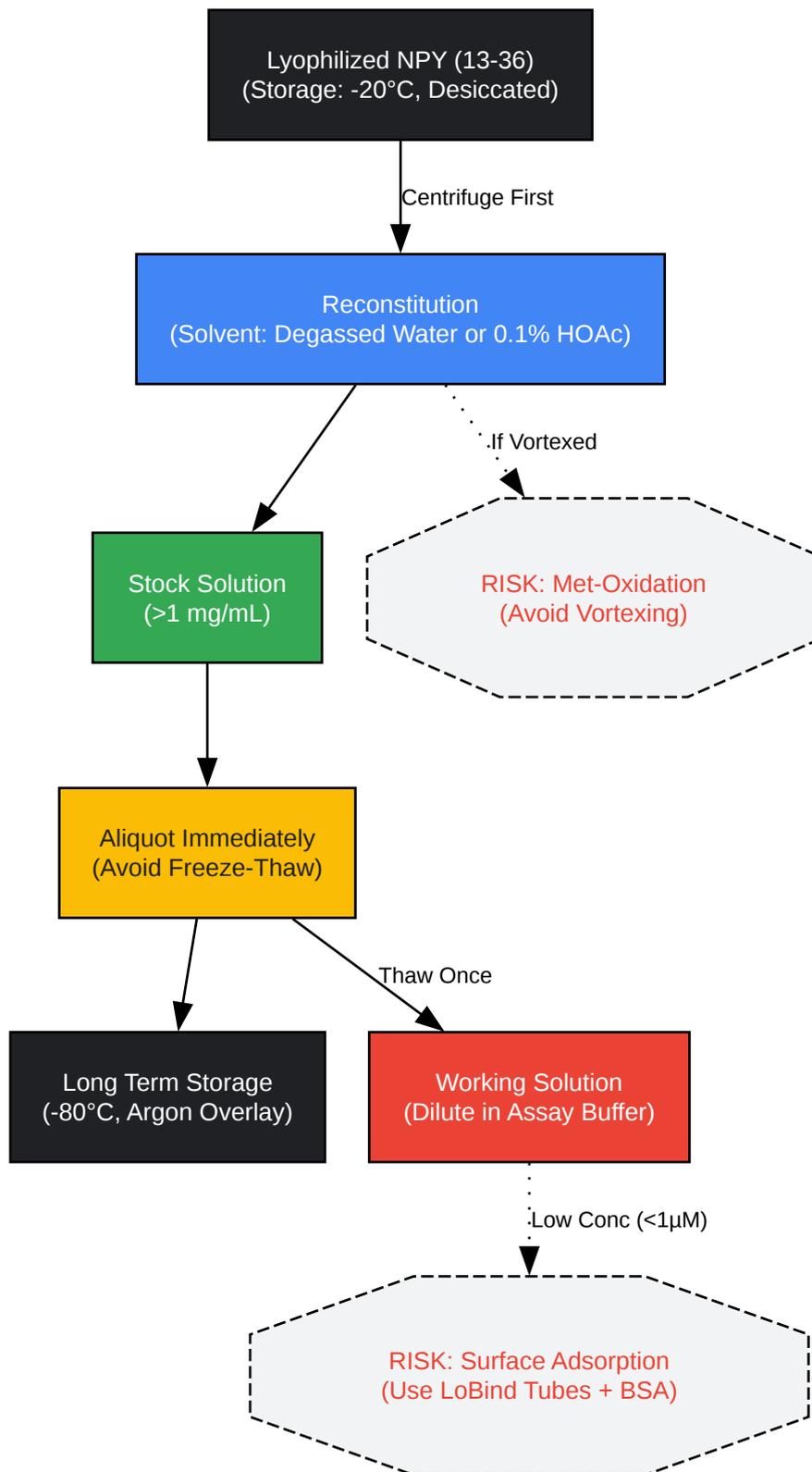
Proteolytic Cleavage

While NPY (13-36) lacks the N-terminal Tyr-Pro motif cleaved by DPP-IV, it remains vulnerable to Neutral Endopeptidase (NEP) and general serum proteases.

- In Vitro: Use a broad-spectrum protease inhibitor cocktail (e.g., EDTA-free) if incubating with cells/tissue for >1 hour.
- In Vivo: The half-life is short (<20 mins).

Visualizing the Workflow

The following diagram illustrates the decision logic for handling NPY (13-36) to prevent the three major degradation pathways.



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Figure 1: Critical Decision Pathway for NPY (13-36) Handling. Blue nodes indicate active processing; Green indicates stable states; Red indicates high-risk working states.

Troubleshooting Guide (FAQ)

Q1: My peptide precipitated immediately upon adding PBS. What happened? A: You likely experienced "salting out" or pH shock. The high ionic strength of PBS combined with a pH near the peptide's pI caused aggregation.

- Fix: Dissolve the peptide in sterile water or 10 mM Acetic Acid first to create a concentrated stock. Only dilute into PBS at the final working step.

Q2: I calculated a 10 nM concentration, but my ELISA/Assay shows almost zero signal. A: This is classic surface adsorption. At 10 nM, the absolute mass of the peptide is so low that the plastic walls of your tube may have bound 90-100% of the molecules.

- Fix: Re-run the dilution using Protein LoBind tubes and add 0.1% BSA to your dilution buffer to act as a carrier.

Q3: My HPLC peak is splitting or broadening after 2 weeks of storage. A: This indicates Methionine oxidation. The split peak is likely the Met-Sulfoxide variant (+16 Da).

- Fix: This is irreversible. Discard the aliquot. For the next batch, ensure you overlay the vial with Nitrogen/Argon and store at -80°C, not -20°C.

Q4: Can I refreeze the leftover working solution? A: No. NPY (13-36) is sensitive to freeze-thaw crystal damage. The formation of ice crystals can denature the peptide structure and promote aggregation. Always use single-use aliquots.

References

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Sources

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